N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline: is an organic compound with the molecular formula C10H12N2O2. It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group, with a nitroethenyl substituent. This compound is known for its applications in organic synthesis and as a building block for the development of novel materials .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One method involves the direct synthesis from nitrobenzene and methanol.
Alkylation of Aniline: Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of nitroaniline derivatives.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitroaniline derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reactant in the synthesis of complex organic molecules and as a building block for novel materials.
Biology:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Pharmaceutical Research: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
N,N-dimethylaniline: A simpler derivative without the nitroethenyl group, used as a precursor in dye synthesis.
N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: A related compound with a pyridinyl substituent, known for its nonlinear optical properties.
Properties
CAS No. |
22568-06-5 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.